Oxime vs. Hydrazone Linkage Stability: Superior Acid Resistance Without Reduction
Biotin-PEG3-oxyamine HCl salt forms an oxime linkage with carbonyls, which is inherently more stable than the hydrazone linkage formed by the commonly used alternative Biotin-LC-hydrazide . While hydrazone bonds are unstable at low pH and require reduction to a secondary amine for stabilization, oxime bonds remain stable under acidic conditions without any post-conjugation reduction step . This translates to a more robust and streamlined workflow.
| Evidence Dimension | Linkage stability under acidic conditions |
|---|---|
| Target Compound Data | Oxime bond stable at low pH; no reduction required |
| Comparator Or Baseline | Biotin-LC-hydrazide: Hydrazone bond unstable at low pH; requires reduction for stabilization |
| Quantified Difference | Qualitative difference in stability; reduction step eliminated |
| Conditions | General bioconjugation conditions; acidic environments encountered in certain purification or assay workflows |
Why This Matters
The elimination of a reduction step simplifies the biotinylation protocol and prevents potential damage to sensitive biomolecules or reduction of essential disulfide bonds.
